molecular formula C9H11BrF2Si B13682480 (2-Bromo-4,5-difluorophenyl)trimethylsilane

(2-Bromo-4,5-difluorophenyl)trimethylsilane

Cat. No.: B13682480
M. Wt: 265.17 g/mol
InChI Key: CSITVAZXFKMLMF-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrF2Si It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-difluorophenyl)trimethylsilane typically involves the reaction of 2-bromo-4,5-difluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Bromo-4,5-difluorophenol+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{2-Bromo-4,5-difluorophenol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Bromo-4,5-difluorophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.

    Acids or Bases: For hydrolysis of the trimethylsilyl group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Coupling Products: Biaryl compounds from Suzuki-Miyaura reactions.

    Phenols: From hydrolysis of the trimethylsilyl group.

Scientific Research Applications

Chemistry

(2-Bromo-4,5-difluorophenyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It is also used in the synthesis of fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

Biology and Medicine

In medicinal chemistry, this compound is used to introduce fluorine atoms into drug molecules, which can enhance their metabolic stability and bioavailability. Fluorinated compounds often exhibit improved pharmacokinetic properties.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-difluorophenyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom is displaced by a nucleophile, while in coupling reactions, the trimethylsilyl group can be activated to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2,3-difluorophenyl)trimethylsilane
  • (4-Bromo-2,5-difluorophenyl)trimethylsilane
  • (Bromodifluoromethyl)trimethylsilane

Uniqueness

(2-Bromo-4,5-difluorophenyl)trimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different electronic and steric effects compared to other similar compounds, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H11BrF2Si

Molecular Weight

265.17 g/mol

IUPAC Name

(2-bromo-4,5-difluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H11BrF2Si/c1-13(2,3)9-5-8(12)7(11)4-6(9)10/h4-5H,1-3H3

InChI Key

CSITVAZXFKMLMF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C(=C1)F)F)Br

Origin of Product

United States

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